molecular formula C23H22N2O5S B4054769 2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one

2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B4054769
M. Wt: 438.5 g/mol
InChI Key: JFEFOYVYYQLBRW-UHFFFAOYSA-N
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Description

2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one is a complex organic compound that features a benzothiazole ring fused with a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole derivative, followed by its coupling with a benzothiazole precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents like dimethylformamide (DMF), and reagents such as sodium hydride or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to alterations in cellular processes. The exact pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Carbazole Derivatives: Compounds with similar carbazole structures but different substituents.

    Benzothiazole Derivatives: Compounds featuring the benzothiazole ring with various functional groups.

Uniqueness

What sets 2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one apart is its unique combination of the carbazole and benzothiazole moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-14-9-10-19-18(11-14)16-6-4-7-20(27)22(16)24(19)12-15(26)13-25-23(28)17-5-2-3-8-21(17)31(25,29)30/h2-3,5,8-11,15,26H,4,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEFOYVYYQLBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CN4C(=O)C5=CC=CC=C5S4(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 2
Reactant of Route 2
2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 3
Reactant of Route 3
2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 4
Reactant of Route 4
2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 5
Reactant of Route 5
2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 6
2-[2-hydroxy-3-(6-methyl-1-oxo-3,4-dihydro-2H-carbazol-9-yl)propyl]-1,1-dioxo-1,2-benzothiazol-3-one

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